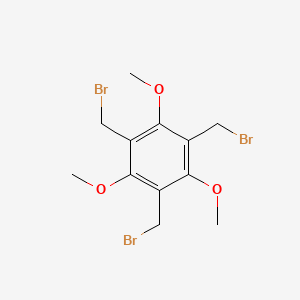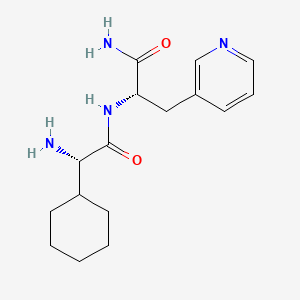
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene is an organic compound with the molecular formula C12H15Br3O3 It is characterized by three bromomethyl groups and three methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene can be synthesized through the bromination of 1,3,5-trimethoxybenzene. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Trimethyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules and dendrimers.
Materials Science: Employed in the preparation of cross-linked polymers and resins.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Biological Studies: Utilized in the development of bioactive compounds and probes for biochemical assays.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The methoxy groups can participate in electron-donating interactions, influencing the reactivity of the benzene ring. These interactions facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(bromomethyl)benzene: Lacks the methoxy groups, making it less electron-rich and slightly less reactive towards nucleophiles.
1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene: Contains methyl groups instead of methoxy groups, affecting its solubility and reactivity.
2,4,6-Tris(bromomethyl)mesitylene: Similar structure but with different substituents, leading to variations in physical and chemical properties.
Uniqueness
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene is unique due to the presence of both bromomethyl and methoxy groups, which provide a balance of electrophilic and nucleophilic reactivity. This dual functionality makes it a valuable intermediate for diverse chemical transformations and applications in various fields of research .
Propiedades
Fórmula molecular |
C12H15Br3O3 |
|---|---|
Peso molecular |
446.96 g/mol |
Nombre IUPAC |
1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene |
InChI |
InChI=1S/C12H15Br3O3/c1-16-10-7(4-13)11(17-2)9(6-15)12(18-3)8(10)5-14/h4-6H2,1-3H3 |
Clave InChI |
SIXRGCGOGHRWIQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1CBr)OC)CBr)OC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B12518115.png)
![3-Methyl-4-[(methylamino)methyl]aniline](/img/structure/B12518127.png)
![1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene](/img/structure/B12518135.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)

![Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate](/img/structure/B12518149.png)


![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)
![5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12518192.png)
![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)

![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
